An In-depth Technical Guide to the Molecular Structure and Conformation of N-ethylpiperidine-2-carboxamide HCl
An In-depth Technical Guide to the Molecular Structure and Conformation of N-ethylpiperidine-2-carboxamide HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the molecular structure and conformational preferences of N-ethylpiperidine-2-carboxamide hydrochloride. Synthesizing principles of stereochemistry, spectroscopic analysis, and computational modeling, this document offers field-proven insights into the behavior of this substituted piperidine derivative, a scaffold of significant interest in medicinal chemistry.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile scaffold for presenting functional groups in a defined three-dimensional arrangement. The biological activity of piperidine-containing molecules is intrinsically linked to their conformation, which dictates how they interact with their biological targets.[1] A thorough understanding of the conformational landscape of N-ethylpiperidine-2-carboxamide HCl is therefore crucial for researchers engaged in the design and development of novel therapeutics.
N-ethylpiperidine-2-carboxamide HCl consists of a piperidine ring N-substituted with an ethyl group and bearing a carboxamide functional group at the 2-position. The hydrochloride salt form enhances its solubility in aqueous media.
Conformational Analysis: A Multi-faceted Approach
The conformational flexibility of the piperidine ring, coupled with the rotational freedom of the N-ethyl and 2-carboxamide substituents, gives rise to a complex energetic landscape of possible conformers. The most stable conformation represents a delicate balance of steric and electronic effects.
The Piperidine Ring: A Predominance of the Chair Conformation
Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angle and torsional strain.[1][2] This conformation allows for the substituents on the ring to occupy either an axial or equatorial position. The interconversion between the two possible chair forms is a rapid process known as ring inversion.[1]
The presence of the nitrogen atom in the ring introduces the possibility of nitrogen inversion, where the lone pair and the substituent on the nitrogen rapidly interchange their positions.[2] For N-substituted piperidines, the equatorial conformation of the substituent is generally favored to alleviate steric interactions.[2] In the case of N-ethylpiperidine, the equatorial preference of the ethyl group is significant.[2]
Substituent Effects on Conformational Equilibrium
The conformational equilibrium of N-ethylpiperidine-2-carboxamide HCl is influenced by the interplay of several factors:
-
N-Ethyl Group: As a general rule, alkyl substituents on the nitrogen atom of a piperidine ring strongly prefer the equatorial position to minimize steric hindrance.[1] This preference is more pronounced than for the same substituent on a cyclohexane ring.[2] Therefore, the ethyl group in N-ethylpiperidine-2-carboxamide HCl is expected to predominantly occupy the equatorial position.
-
2-Carboxamide Group: The conformational preference of a substituent at the C2 position is more complex. It is influenced by a balance between steric bulk and potential intramolecular interactions. The carboxamide group can exist in different rotational isomers (rotamers) due to the partial double bond character of the C-N bond, which restricts free rotation.[3][4] This can lead to the observation of distinct signals in NMR spectra for the different rotamers.[3]
-
Anomeric and Gauche Effects: The presence of the nitrogen atom can lead to stereoelectronic effects, such as the anomeric effect, which may stabilize axial conformers under certain circumstances. However, for a 2-carboxamide substituent, steric factors are likely to dominate, favoring an equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on C4 and C6.
The overall most stable conformation of the piperidine ring is therefore predicted to be a chair with both the N-ethyl and the 2-carboxamide groups in the equatorial position.
Experimental and Computational Corroboration
A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the conformational preferences of N-ethylpiperidine-2-carboxamide HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution.[5] Both ¹H and ¹³C NMR can provide valuable insights.
Expected ¹H NMR Spectral Features:
-
Chemical Shifts: The chemical shifts of the piperidine ring protons will be influenced by the electronegativity of the adjacent nitrogen and carbonyl groups. Protons alpha to the nitrogen (C2-H and C6-H) are expected to be deshielded and appear at a lower field.
-
Coupling Constants: The magnitude of the coupling constants (J-values) between adjacent protons is highly dependent on the dihedral angle between them. Large vicinal coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship, while smaller couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. Analysis of the coupling patterns of the ring protons can therefore provide strong evidence for the predominant chair conformation and the equatorial orientation of the substituents.
Expected ¹³C NMR Spectral Features:
-
The chemical shifts of the carbon atoms in the piperidine ring will also be indicative of their chemical environment. The carbon atom bearing the carboxamide group (C2) and the carbons adjacent to the nitrogen (C2 and C6) will have distinct chemical shifts.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of N-ethylpiperidine-2-carboxamide HCl in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a 5 mm NMR tube.[1]
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
For more detailed analysis, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in the assignment of proton and carbon signals.
-
-
Data Analysis:
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants of the signals to infer the connectivity and stereochemical relationships of the protons.
-
Compare the observed chemical shifts and coupling constants with those reported for analogous piperidine derivatives to support the conformational assignment.[5][6]
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the molecular structure and conformation in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles, revealing the preferred conformation adopted by the molecule in the crystal lattice. While the solid-state conformation may not be identical to the predominant conformation in solution, it provides a crucial reference point.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of N-ethylpiperidine-2-carboxamide HCl of suitable quality. This can often be achieved by slow evaporation of a solvent, or by vapor diffusion techniques.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.
Computational Modeling
Molecular mechanics and quantum mechanical calculations are invaluable tools for exploring the conformational landscape of molecules. These methods can be used to:
-
Perform a Conformational Search: Systematically or stochastically explore the different possible conformations of the molecule.
-
Calculate Relative Energies: Determine the relative stabilities of the different conformers to predict the most populated states.
-
Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and coupling constants that can be compared with experimental data to validate the computational model.[1]
Workflow: Computational Conformational Analysis
Caption: A typical workflow for the computational analysis of molecular conformation.
Physicochemical Properties: The Influence of Structure and Conformation
The molecular structure and conformation of N-ethylpiperidine-2-carboxamide HCl directly impact its physicochemical properties, which are critical for its behavior in biological systems and for its development as a potential drug candidate.
| Property | Influencing Factors | Expected Characteristics |
| pKa | The basicity of the piperidine nitrogen. | The piperidine nitrogen will be protonated at physiological pH. The exact pKa will be influenced by the electron-withdrawing effect of the adjacent carboxamide group.[7] |
| logP/logD | The balance of lipophilic (ethyl group, piperidine ring) and hydrophilic (carboxamide, hydrochloride salt) moieties. | The hydrochloride salt will be highly water-soluble. The logP of the free base will be moderate. |
| Solubility | The ability to form hydrogen bonds with water and the ionic nature of the hydrochloride salt. | High aqueous solubility is expected due to the presence of the hydrochloride salt and the hydrogen bonding capabilities of the carboxamide group.[7] |
Experimental Protocol: Determination of Physicochemical Properties
-
pKa Determination: Potentiometric titration is a standard method for determining the pKa of ionizable groups.[7]
-
logP/logD Determination: The shake-flask method or reverse-phase HPLC can be used to experimentally determine the octanol-water partition coefficient.
-
Solubility Determination: Thermodynamic solubility can be measured by equilibrating an excess of the solid compound in a buffered aqueous solution at a constant temperature and then measuring the concentration of the dissolved compound.[7]
Synthesis of N-ethylpiperidine-2-carboxamide HCl
A plausible synthetic route to N-ethylpiperidine-2-carboxamide HCl involves the N-alkylation of a piperidine-2-carboxamide precursor.
Proposed Synthetic Workflow
Caption: A potential synthetic route to N-ethylpiperidine-2-carboxamide HCl.
Conclusion
The molecular structure and conformation of N-ethylpiperidine-2-carboxamide HCl are governed by the inherent preference of the piperidine ring for a chair conformation and the steric and electronic influences of the N-ethyl and 2-carboxamide substituents. The most probable conformation features both substituents in equatorial positions. A comprehensive understanding of this molecule's three-dimensional structure and its physicochemical properties is paramount for its rational application in drug discovery and development. The integration of experimental techniques like NMR and X-ray crystallography with computational modeling provides a robust framework for characterizing this and other related piperidine derivatives.
References
- Belostotskii, A. M., Timofeeva, T., & Struchkov, Y. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Bulletin of the Academy of Sciences of the USSR, Division of chemical science.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- Indian Academy of Sciences. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 116(5), 279-286.
-
Wikipedia. Piperidine. Available from: [Link]
-
Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. Available from: [Link]
-
Nanalysis Corp. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. Available from: [Link]
- Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2588-2598.
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-371.
- Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(4), 105651.
-
Nanalysis. (2022). Using NMR to observe the restricted rotation in amide bonds. Available from: [Link]
-
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available from: [Link]
- International Union of Crystallography. (2005). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 61(5), 559-564.
Sources
- 1. N-Ethylpiperidine | C7H15N | CID 13007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
